Product packaging for 3-Methyl-6-quinolinol(Cat. No.:)

3-Methyl-6-quinolinol

Cat. No.: B13486578
M. Wt: 159.18 g/mol
InChI Key: MEWQFVUDMDGJLA-UHFFFAOYSA-N
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Description

3-Methyl-6-quinolinol is a quinoline derivative of significant interest in scientific research due to the strategic substitution of a methyl group at the 6-position and a hydroxyl group, which serve as key modulators of its electronic properties and biological activity. This compound is a valuable scaffold in medicinal chemistry and materials science. In pharmacological research, the quinoline core is recognized for its diverse biological activities. The specific substitution pattern on this compound makes it a promising precursor or intermediate for developing new therapeutic agents. Studies on similar 6-substituted quinolones have demonstrated that electron-donating groups at this position can significantly enhance fluorescence properties and influence interactions with biological targets . Furthermore, hydroxylated quinoline metabolites, such as 2-quinolinol compounds, are frequently studied in environmental science for their role in microbial degradation pathways of heterocyclic aromatic compounds . Beyond its biological applications, this compound holds potential in functional materials research. Quinoline scaffolds are integral to developing organic materials, including luminescent compounds, fluorescent probes, and components in dye-sensitized solar cells, where their conjugated system and ligating ability are highly valuable . The compound's structure serves as a versatile building block for synthesizing more complex molecules for various high-value research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B13486578 3-Methyl-6-quinolinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methylquinolin-6-ol

InChI

InChI=1S/C10H9NO/c1-7-4-8-5-9(12)2-3-10(8)11-6-7/h2-6,12H,1H3

InChI Key

MEWQFVUDMDGJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)N=C1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 6 Quinolinol and Analogous Structures

Classical and Conventional Synthetic Approaches

The foundational methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain relevant in contemporary organic synthesis. These reactions, while sometimes suffering from harsh conditions and moderate yields, provide versatile pathways to a wide array of quinoline derivatives.

The Skraup-Doebner-Von Miller synthesis is a cornerstone in quinoline chemistry, traditionally involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. wikipedia.org To synthesize a precursor to 3-Methyl-6-quinolinol, one would theoretically start with p-aminophenol. The crucial α,β-unsaturated carbonyl component required to introduce the 3-methyl group would be crotonaldehyde (B89634).

The reaction mechanism is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. nih.gov A proposed fragmentation-recombination mechanism has also been studied, particularly for the Doebner-Miller variant. nih.gov

Reactant 1Reactant 2Key ReagentsProduct
p-AminophenolCrotonaldehydeH₂SO₄, Oxidizing agent (e.g., nitrobenzene)This compound

While direct application of the classical Skraup conditions can be vigorous, modifications using milder catalysts and reaction media have been developed to improve yields and reduce the formation of byproducts. nih.gov

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganicreactions.org To synthesize this compound via this route, a suitable starting material would be 2-amino-5-hydroxybenzaldehyde (B3056288) condensed with propionaldehyde.

The reaction can be catalyzed by either acids or bases. jk-sci.com The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org One of the main challenges of this method can be the availability and stability of the required ortho-aminoaryl carbonyl compounds. researchgate.net

Reactant 1Reactant 2CatalystProduct
2-Amino-5-hydroxybenzaldehydePropionaldehydeAcid or BaseThis compound
2-Amino-5-hydroxyacetophenoneAcetaldehydeAcid or Base2,3-Dimethyl-6-quinolinol

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org While not a direct route to this compound, it is a powerful method for synthesizing quinolines with substitution at the 2 and 3 positions. To obtain a methylquinoline derivative, one could react isatin with a methyl ketone.

The mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org Decarboxylation of the resulting product could then provide the desired methylquinoline.

Reactant 1Reactant 2Key ReagentIntermediate Product
IsatinMethyl ethyl ketoneBase (e.g., KOH)2,3-Dimethylquinoline-4-carboxylic acid

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. wikipedia.org For the synthesis of a methyl-substituted quinolinol, p-aminophenol could be reacted with acetylacetone (B45752) to yield 2,4-dimethyl-6-quinolinol. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Conrad-Limpach synthesis, on the other hand, utilizes the reaction of anilines with β-ketoesters. wikipedia.org This reaction can lead to the formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). Reacting p-aminophenol with ethyl acetoacetate (B1235776) would be a viable route to a methyl-substituted hydroxyquinoline. The mechanism involves the initial formation of a β-aminoacrylate, which then undergoes thermal cyclization. wikipedia.org

SynthesisReactant 1Reactant 2Product
Combesp-AminophenolAcetylacetone2,4-Dimethyl-6-quinolinol
Conrad-Limpachp-AminophenolEthyl acetoacetate4-Hydroxy-2-methyl-6-quinolone

Advanced and Green Chemistry Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of quinolines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to several classical quinoline syntheses.

A notable example is the microwave-assisted modified Skraup reaction for the synthesis of 6-hydroxyquinoline (B46185) from glycerol (B35011) and nitrobenzene (B124822) in the presence of sulfuric acid and water. researchgate.net This "one-pot" domino reaction involves multiple steps, including the reduction of nitrobenzene and the dehydration of glycerol, all facilitated by microwave irradiation. researchgate.net This suggests that a similar approach could be adapted for the synthesis of this compound by using an appropriate precursor that can generate crotonaldehyde in situ.

Furthermore, the microwave-induced synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione demonstrates the feasibility of constructing the 3-methyl-quinolinol scaffold under microwave conditions. wjbphs.com This reaction proceeds via a sequence of Michael addition, cyclization, and aromatization, catalyzed by proline. wjbphs.com

Reaction TypeKey FeaturesPotential Application for this compound
Microwave-Assisted Skraup"One-pot" domino reaction, green conditions. researchgate.netSynthesis from p-aminophenol and a crotonaldehyde precursor.
Microwave-Assisted FriedländerRapid, efficient, solvent-free options. organic-chemistry.orgCondensation of 2-amino-5-hydroxybenzaldehyde and propionaldehyde.
Microwave-Assisted PfitzingerAccelerated synthesis of quinoline-4-carboxylic acids. iipseries.orgSynthesis of a 3-methylquinoline-4-carboxylic acid precursor.

These examples highlight the potential of microwave irradiation to significantly improve the efficiency and environmental footprint of synthesizing this compound and its derivatives.

Solvent-Free and Environmentally Benign Reaction Systems

The move towards solvent-free reaction conditions represents a significant advancement in the green synthesis of quinoline derivatives. ijpsjournal.com By eliminating the solvent, these methods reduce waste, minimize environmental impact, and can lead to improved reaction kinetics and easier product isolation. researchgate.net

One notable approach involves the Friedländer annulation, a classic method for quinoline synthesis, which has been adapted for solvent-free conditions. For instance, the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds can be effectively carried out without a solvent, often with the aid of a catalyst. sid.ir In one study, nano-flake ZnO was used as a reusable catalyst for the synthesis of quinoline derivatives under solvent-free conditions, demonstrating the potential of nanomaterials in promoting environmentally friendly reactions. sid.ir The use of a reusable solid acid catalyst, Nafion NR50, under microwave irradiation has also been reported for the Friedländer synthesis of quinolines in the absence of a traditional solvent. mdpi.com

Ionic liquids have also emerged as effective media and catalysts for solvent-free quinoline synthesis. Their low vapor pressure and thermal stability make them an attractive alternative to volatile organic solvents. ias.ac.in For example, the ionic liquid [bmim]HSO4 has been used in substoichiometric amounts to catalyze the Friedländer reaction under solvent-free conditions, resulting in high yields and short reaction times. nih.gov

Furthermore, some reactions can proceed efficiently without any catalyst at all under solvent-free conditions. A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation, highlighting the synergistic effect of alternative energy sources and solvent-free systems. nih.gov

Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives

Reactants Catalyst/Conditions Product Type Reference
2-aminoaryl ketones and α-methylene carbonyl compounds nano ZnO Substituted quinolines sid.ir
2-aminoaryl ketones and α-methylene carbonyl compounds Nafion NR50, Microwave Substituted quinolines mdpi.com
Aniline and β-ketoester [bmim]HSO4 Substituted quinolines nih.gov
4-chloro-2-oxo-2H-chromene-3-carbaldehyde and aromatic amines Ultrasound 6H-1-benzopyrano[4,3-b]quinolin-6-ones nih.gov

Ultrasound-Mediated Synthesis Enhancements

Ultrasound irradiation has been increasingly recognized as a green and efficient tool in organic synthesis. rsc.org The use of ultrasound can lead to significant rate enhancements, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgrsc.org This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species. researchgate.net

Several studies have demonstrated the benefits of ultrasound in the synthesis of quinoline derivatives. For instance, the synthesis of hybrid quinoline-imidazole derivatives has been achieved under ultrasound irradiation with significantly reduced reaction times and slightly higher yields compared to thermal heating. rsc.org Specifically, reaction times were reduced from 720–960 minutes under conventional heating to 150–180 minutes with ultrasound. rsc.org

Another example is the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones, where the target compounds were obtained in excellent yields within 4–6 minutes at room temperature. mdpi.com Furthermore, a catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been successfully carried out using ultrasound, showcasing its potential to promote reactions even without a catalyst. nih.gov The use of SnCl2·2H2O as a precatalyst in water under ultrasound irradiation has also been reported for the rapid, one-pot synthesis of 2-substituted quinolines. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Quinoline Derivatives

Reaction Method Reaction Time Yield Reference
Synthesis of hybrid quinoline-imidazole derivatives Conventional Heating 720–960 min ~5% lower rsc.org
Synthesis of hybrid quinoline-imidazole derivatives Ultrasound Irradiation 150–180 min Higher rsc.org
Synthesis of piperidinyl-quinoline acylhydrazones Ultrasound Irradiation 4–6 min Excellent mdpi.com

Catalyst-Free and Recyclable Catalyst Strategies

The development of catalyst-free synthetic routes and the use of recyclable catalysts are central to sustainable chemistry. ijpsjournal.com Catalyst-free reactions are highly desirable as they simplify product purification and reduce costs and waste associated with catalyst synthesis and disposal. nih.gov

Several catalyst-free methods for quinoline synthesis have been reported. For example, a metal-free, aerobic synthesis of quinolines has been achieved by reacting carbaldehyde with substituted anilines at room temperature, providing excellent yields with a short reaction time. nih.gov Another approach involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, which avoids the need for transition metals. acs.orgnih.gov

When catalysts are necessary, the focus has shifted towards recyclable options to improve the economic and environmental viability of the process. acs.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. rsc.org For instance, FeCl3·6H2O has been used as an inexpensive, readily available, and reusable catalyst for the synthesis of quinoline derivatives in water. tandfonline.comtandfonline.com Similarly, Indium (III) chloride has been employed as a recyclable catalyst for the one-pot synthesis of quinolines in ethanol (B145695) or under solvent-free conditions. niscpr.res.in

Nanocatalysts also offer excellent recyclability. nih.govacs.org For example, a magnetic nanocatalyst, Fe3O4@SiO2-Ag, has been developed for the synthesis of quinoline derivatives and can be easily recovered using an external magnet. nanomaterchem.com Another example is a Brønsted acid functionalized g-C3N4, which has shown remarkable recyclability for up to six consecutive cycles in the Friedländer synthesis of quinolines. nih.gov

Table 3: Examples of Recyclable Catalysts in Quinoline Synthesis

Catalyst Reaction Type Recyclability Reference
FeCl3·6H2O Condensation Reusable tandfonline.comtandfonline.com
InCl3 One-pot synthesis Recyclable niscpr.res.in
Fe3O4@SiO2-Ag Heterogeneous catalysis Magnetically separable nanomaterchem.com
g-C3N4-CO-(CH2)3-SO3H Friedländer synthesis Up to 6 cycles nih.gov

Utilization of Green Solvents (e.g., Water, Ethanol)

The replacement of volatile and toxic organic solvents with greener alternatives is a fundamental principle of green chemistry. nih.gov Water and ethanol are particularly attractive choices due to their low cost, low toxicity, and environmental benignity. eurekalert.orgmdpi.com

Water has been successfully employed as a solvent for various quinoline syntheses. eurekalert.org For instance, the synthesis of quinoline derivatives has been achieved using FeCl3·6H2O as a catalyst in water, which can lead to significant rate enhancement due to hydrophobic interactions. tandfonline.com Another example is the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones catalyzed by p-toluenesulfonic acid in water. tandfonline.com The use of water as a solvent not only makes the process more environmentally friendly but can also simplify product isolation. eurekalert.org

Ethanol is another widely used green solvent in quinoline synthesis. tandfonline.com A one-pot reaction of substituted anilines with β-ketoesters using recyclable indium chloride as a catalyst has been effectively carried out in ethanol at 60°C. niscpr.res.in The synthesis of spiro-quinolines through a one-pot, three-component condensation has also been reported in an ethanol-water mixture using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. tandfonline.com Furthermore, the Friedländer synthesis has been performed in ethanol under microwave conditions using a reusable solid acid catalyst. mdpi.com

Table 4: Green Solvents in the Synthesis of Quinoline Derivatives

Reaction Solvent Catalyst Reference
Condensation of 2-aminoarylketones and active methylene compounds Water FeCl3·6H2O tandfonline.com
One-pot synthesis of pyrimido[4,5-b]quinolones Water p-toluenesulfonic acid tandfonline.com
One-pot reaction of anilines and β-ketoesters Ethanol Indium chloride niscpr.res.in
Friedländer synthesis Ethanol Nafion NR50 (Microwave) mdpi.com

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules like this compound and its derivatives. The development of novel catalytic systems has been instrumental in overcoming the limitations of traditional synthetic methods.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Formation

Transition metal catalysts have revolutionized the synthesis of quinolines by enabling a wide range of coupling reactions that allow for the construction of the quinoline core with high efficiency and functional group tolerance. mdpi.com

Rhodium-catalyzed ortho-C–H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com Cobalt-catalyzed cyclization of acetophenones and anilines provides access to various quinoline skeletons with broad functional group tolerance and high yields. mdpi.com A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient one-pot synthesis of quinolines under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions are also prominent in quinoline synthesis. For example, a regioselective synthesis of C-3-functionalized quinolines has been developed through a [4 + 2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes. mdpi.com Nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol with diols has been reported as a convenient and eco-friendly method for quinoline synthesis at mild temperatures. organic-chemistry.org

Table 5: Transition Metal-Catalyzed Synthesis of Quinolines

Metal Catalyst Reaction Type Substrates Reference
Rhodium ortho-C–H bond activation - mdpi.com
Cobalt Dehydrogenative cyclization 2-aminoaryl alcohols and ketones organic-chemistry.org
Palladium [4 + 2] cycloaddition 2-aminobenzyl alcohols and terminal alkynes mdpi.com
Nickel Double dehydrogenative coupling 2-aminobenzyl alcohol and diols organic-chemistry.org

Application of Nano-Catalysts and Heterogeneous Catalysis

The use of nano-catalysts and heterogeneous catalysts offers significant advantages in quinoline synthesis, including high catalytic activity, selectivity, and ease of recovery and reuse. nih.govacs.org These catalysts address many of the drawbacks associated with homogeneous catalysts, such as difficult separation and potential contamination of the product. acs.orgnih.gov

Nano-catalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. nih.govsid.ir A variety of nanocatalysts have been employed in quinoline synthesis, including those based on iron, copper, zinc, and silver. nih.govacs.org For instance, Fe3O4@SiO2 nanoparticles have been used to enhance the yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, leading to a significant improvement in the reaction outcome. nih.gov Another example is the use of a Fe3O4@SiO2-Ag nanocatalyst, which is magnetically recyclable and has been applied to the synthesis of new quinoline derivatives. nanomaterchem.com

Heterogeneous catalysis using zeolite-based catalysts has also been explored for the synthesis of quinoline compounds from aniline and C1–C4 alcohols. rsc.org The catalytic activity in this system was found to be related to the relative content of Lewis acid sites on the catalyst. rsc.org A metal-free heterogeneous catalyst based on Brønsted acid functionalized g-C3N4 has been developed for the Friedländer synthesis, demonstrating excellent recyclability and high efficiency. nih.gov

Table 6: Examples of Nano-Catalysts and Heterogeneous Catalysts in Quinoline Synthesis

Catalyst Catalyst Type Application Key Advantages Reference
Fe3O4@SiO2 Nanocatalyst Synthesis of 2-methyl-6-nitroquinoline Enhanced yield, reduced reaction time nih.gov
Fe3O4@SiO2-Ag Nanocatalyst Synthesis of quinoline derivatives Magnetic recyclability nanomaterchem.com
ZnCl2/Ni-USY-acid Heterogeneous Synthesis from aniline and alcohols High yield, mild conditions rsc.org
g-C3N4-CO-(CH2)3-SO3H Heterogeneous Friedländer synthesis Metal-free, recyclable nih.gov

Acid- and Base-Catalyzed Cyclization Processes

Acid- and base-catalyzed cyclization reactions are cornerstone strategies for the synthesis of quinolines. These reactions typically involve the condensation of anilines with carbonyl compounds, followed by a cyclization and dehydration/aromatization sequence to furnish the quinoline ring system.

One of the most prominent acid-catalyzed methods is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.orgsynarchive.com In the context of this compound synthesis, this would typically involve the reaction of p-aminophenol with crotonaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product. A variation of this, known as the Beyer method, prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org

Another significant acid-catalyzed approach is the Combes quinoline synthesis . wikipedia.orgnih.gov This method utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov For a 3-methyl substituted quinoline, the corresponding β-diketone would be required. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

The Conrad-Limpach synthesis is another relevant acid-catalyzed method that produces 4-hydroxyquinolines from the reaction of anilines with β-ketoesters. nih.gov While this would not directly produce this compound, it is a key method for producing analogous hydroxyquinoline structures.

Base-catalyzed cyclization processes are also employed in quinoline synthesis. The Pfitzinger reaction (and its Borsche modification) involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.org While this method is effective for a range of substituted quinolines, its direct application for the synthesis of this compound would require a specifically substituted isatin derivative.

The choice of synthetic route and catalyst system often depends on the desired substitution pattern of the final quinoline product and the availability of starting materials.

Reaction Name Reactants Catalyst Product Type
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, H₂SO₄)Substituted Quinolines
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄)Substituted Quinolines
Conrad-LimpachAniline, β-KetoesterAcid4-Hydroxyquinolines
Pfitzinger ReactionIsatin, α-Methylene CarbonylBaseQuinoline-4-carboxylic acids

Regioselective Functionalization and Derivatization Strategies of the this compound Scaffold

Following the synthesis of the core this compound structure, further functionalization and derivatization are often necessary to modulate its chemical and biological properties. Regioselective reactions are of paramount importance in this regard, allowing for the precise introduction of substituents at specific positions on the quinoline ring.

Introduction of Substituents at Key Ring Positions

The reactivity of the quinoline ring towards electrophilic substitution is influenced by the existing substituents. The nitrogen atom in the quinoline ring is deactivating, making the pyridine (B92270) ring less reactive towards electrophiles than the benzene (B151609) ring. However, the presence of activating groups such as the hydroxyl group at the 6-position and the methyl group at the 3-position on the this compound scaffold significantly influences the regioselectivity of further substitutions.

The hydroxyl group at C-6 is a powerful activating group and directs incoming electrophiles to the ortho and para positions, which are C-5 and C-7, respectively. The methyl group at C-3 is also an activating group and would direct substitution to its ortho positions (C-2 and C-4). The interplay of these directing effects, along with the inherent reactivity of the quinoline nucleus, will determine the outcome of electrophilic substitution reactions. Electrophilic attack on the benzene ring of quinoline generally occurs at the 5- and 8-positions. quora.com In the case of this compound, the strong activating effect of the hydroxyl group would likely favor substitution at the 5- and 7-positions.

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

Transition metal-catalyzed C-H activation is a modern and powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov These methods can introduce a wide variety of functional groups at positions that are often difficult to access through traditional electrophilic substitution.

Reaction Type Reagents Typical Positions of Substitution on Quinoline Directing Influence of -OH at C-6
NitrationHNO₃/H₂SO₄5- and 8-5- and 7-
BrominationBr₂/FeBr₃5- and 8-5- and 7-
SulfonationFuming H₂SO₄5- and 8-5- and 7-
Friedel-Crafts AcylationRCOCl/AlCl₃5- and 8-5- and 7-

Strategies for Constructing Fused Ring Systems and Hybrids

The construction of fused ring systems and hybrid molecules based on the this compound scaffold can lead to novel compounds with unique properties. The hydroxyl group at the 6-position is a key functional handle for the construction of fused heterocyclic rings.

One common strategy involves the synthesis of pyranoquinolines . For instance, 4-hydroxy-quinolin-2(1H)-ones can undergo acid-catalyzed tandem reactions with propargylic alcohols to form pyrano[3,2-c]quinolones. nih.govrsc.org A similar strategy could be envisioned for this compound, where reaction with appropriate reagents could lead to the formation of a pyran ring fused to the quinoline core. The synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives has also been reported through a one-pot multicomponent condensation. nih.govumsha.ac.ir

Similarly, furoquinolines can be synthesized from hydroxyquinolines. Acid-catalyzed reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can also yield furo[3,2-c]quinolones. nih.govrsc.org The Nenitzescu reaction provides a route to furo[3,2-h]isoquinolines from isoquinolino-5,8-quinones and enaminocarbonyl compounds. researchgate.net These methodologies could be adapted for the synthesis of furo-fused derivatives of this compound.

The synthesis of other fused systems, such as indolo[2,3-b]quinolines , has been achieved through cascade reactions starting from 4-hydroxy-quinolin-2(1H)-one. rsc.org Furthermore, various synthetic strategies have been developed for pyrimidoquinolines , which are tricyclic fused heterocycles of biological importance. nih.gov These approaches often involve the annulation of a pyrimidine (B1678525) ring onto a pre-existing quinoline core.

These strategies for constructing fused ring systems significantly expand the chemical diversity of derivatives that can be accessed from the this compound scaffold, opening avenues for the development of new functional molecules.

Fused Ring System General Synthetic Strategy Starting Material Functionality
PyranoquinolineAcid-catalyzed reaction with propargylic alcohols or multicomponent condensationHydroxyquinoline
FuroquinolineAcid-catalyzed reaction with propargylic alcohols or Nenitzescu reactionHydroxyquinoline or Quinone
IndoloquinolineCascade reactions from hydroxyquinolonesHydroxyquinoline
PyrimidoquinolineAnnulation of a pyrimidine ringAminoquine or other functionalized quinolines

Theoretical and Computational Investigations of 3 Methyl 6 Quinolinol

Mechanistic Pathway Elucidation through Computational Modeling

Energy Profiles and Thermodynamic Considerations for Chemical Transformations

The chemical transformations of quinolinol derivatives, such as tautomerism and electrophilic aromatic substitution, are governed by their underlying energy profiles. The relative energies of reactants, transition states, and products dictate the feasibility and kinetics of a reaction. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping these potential energy surfaces.

One of the fundamental transformations for hydroxyquinolines is the keto-enol tautomerism. Theoretical studies on various hydroxyquinoline isomers have shown that the relative stability of the keto and enol forms is highly dependent on the position of the hydroxyl group. For instance, computational analyses of 2-quinolinol have indicated that the lactam (keto) form is the predominant tautomer in both nonaqueous phases and the solid state, a stability attributed to hydrogen-bonded dimer formation researchgate.net. The energy barrier for the lactam-lactim (enol) tautomerization can be computationally predicted, providing insight into the kinetics of this process researchgate.net.

In the case of 3-Methyl-6-quinolinol, the hydroxyl group at the 6-position is on the benzene (B151609) ring, which generally favors the enol form due to the preservation of aromaticity. However, the presence of the methyl group at the 3-position can subtly influence the electronic distribution and, consequently, the thermodynamics of its transformations.

Thermochemical data, such as the gas-phase enthalpy of formation, is a key thermodynamic parameter that can be accurately estimated using high-level ab initio methods like CBS-QB3 chemrxiv.org. A computational study on various hydroxyquinoline isomers provided their gas-phase enthalpies of formation, which is crucial for understanding their relative thermodynamic stabilities chemrxiv.org. While this compound was not explicitly included, the data for other hydroxyquinolines can serve as a benchmark for estimating its stability. For example, the study found that 2-hydroxyquinoline is the most stable isomer among those investigated chemrxiv.org.

Table 1: Calculated Gas-Phase Enthalpies of Formation for Selected Hydroxyquinoline Isomers Data extracted from a computational study on analogous compounds.

CompoundEnthalpy of Formation (kJ/mol)
2-Hydroxyquinoline-38.5
4-Hydroxyquinoline-30.1
8-Hydroxyquinoline1.9

This table is generated based on data from analogous compounds to illustrate the concept, as direct data for this compound is not available.

Electrophilic aromatic substitution is another important class of chemical transformations for quinolinols. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline have been performed to determine the most likely sites of reaction by analyzing the stability of the resulting product molecules researchgate.netorientjchem.orguotechnology.edu.iq. The calculations typically involve comparing the total energies, HOMO (Highest Occupied Molecular Orbital) energy levels, and energy gaps of the different possible substitution products researchgate.netorientjchem.orguotechnology.edu.iq. For this compound, the hydroxyl group at C6 and the methyl group at C3 would both act as activating groups and direct incoming electrophiles, with the final product distribution being a function of the relative energies of the possible intermediates and products.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the pathways and outcomes of chemical reactions by altering the relative stabilities of reactants, transition states, and products. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects.

Studies on quinoline (B57606) derivatives have demonstrated that solvent polarity can have a considerable impact on their physicochemical properties, including their tautomeric equilibria researchgate.net. For instance, the tautomerism of 2-quinolone is affected by solvent polarity researchgate.net. A change in solvent can shift the equilibrium by preferentially stabilizing one tautomer over the other. For this compound, polar solvents would be expected to stabilize more polar transition states and intermediates, potentially lowering the activation energy for certain reactions compared to the gas phase or nonpolar solvents.

The rate of a chemical reaction can also be influenced by the solvent. A computational study on the tautomerization of a quinoline derivative found that the rate of transformation from the keto to the enol form in ethanol (B145695) is significantly higher than in the gas phase nih.gov. This acceleration is attributed to the stabilization of the polar transition state by the solvent.

Table 2: Theoretical Tautomerization Barrier Heights in Gas Phase vs. Ethanol for an Analogous Quinoline Derivative Data extracted from a computational study on an analogous compound to illustrate the concept.

TransformationBarrier Height (Gas Phase, kcal/mol)Barrier Height (Ethanol, kcal/mol)
Keto → Enol~38.80~37.35

This table is generated based on data from an analogous compound to illustrate the concept, as direct data for this compound is not available.

Furthermore, the solvation energy, which is the energy released when a solute is dissolved in a solvent, can be calculated to quantify the extent of solvent-solute interactions. Quantum chemical calculations on amino and carboxy derivatives of quinoline have shown that the solvation energy is dependent on both the structure of the quinoline derivative and the polarity of the solvent researchgate.net. A nonlinear relationship between solvation energy and solvent polarity was observed, highlighting the complexity of solvent effects researchgate.net. For this compound, understanding how different solvents affect its solvation energy would be crucial for selecting appropriate reaction media to favor desired transformation pathways.

Coordination Chemistry and Metal Complexes of 3 Methyl 6 Quinolinol

Ligand Design and Metal-Binding Behavior of 3-Methyl-6-quinolinol Analogues

The design of ligands based on the this compound framework allows for the fine-tuning of their coordination properties. By strategically modifying the quinoline (B57606) ring, researchers can influence the ligand's electronic and steric characteristics, thereby controlling the geometry and stability of the resulting metal complexes.

This compound and its derivatives typically act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. The deprotonation of the hydroxyl group upon complexation results in a monoanionic ligand that forms neutral complexes with divalent metal ions or cationic complexes with monovalent metal ions. The nitrogen and oxygen donor atoms are key to the chelating ability of these ligands. scirp.org

Substituents on the quinoline ring can significantly impact the coordination properties of this compound analogues. The position and electronic nature of these substituents play a crucial role.

Electronic Effects: Electron-donating groups, such as alkyl groups, can increase the electron density on the donor atoms, thereby enhancing the ligand's basicity and its ability to form stable complexes. nih.gov Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, can decrease the donor strength of the ligand. nih.govacs.org For instance, a methyl ester substituent can weaken the donor properties of the quinolinyl nitrogen. nih.gov

Steric Effects: The steric hindrance caused by bulky substituents near the coordination site can influence the geometry of the metal complex. For example, substituents in the 2-position of the quinoline ring can have a significant steric influence on the coordination geometry, potentially leading to distorted structures. nih.gov

Substituent PositionPrimary InfluenceEffect on Coordination
2- and 4-positionsPrimarily affects the quinolinyl donorCan introduce steric hindrance and alter electronic properties. nih.gov
6-positionPrimarily affects the guanidine donor (in guanidine-quinolinyl ligands)Primarily electronic influence. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands can be achieved through various methods, leading to a range of molecular architectures. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

The reaction of this compound and its analogues with different metal salts can yield both mononuclear and multinuclear complexes.

Mononuclear Complexes: In a typical synthesis, a 1:2 metal-to-ligand molar ratio is used for divalent metal ions, resulting in the formation of mononuclear complexes with a general formula of [M(L)₂], where L represents the deprotonated quinolinol ligand. scirp.org These complexes often exhibit geometries such as square planar or octahedral, depending on the coordination number of the metal ion and the presence of other coordinating species like water molecules. rsc.org

Multinuclear Complexes: The design of ligands with bridging functionalities or the use of specific reaction conditions can lead to the formation of multinuclear complexes. rsc.org These complexes can feature interesting magnetic and electronic properties arising from the interactions between the metal centers. nih.gov For example, dinuclear structures can be formed where two metal centers are bridged by ligands or other small molecules. rsc.org

A variety of spectroscopic and analytical methods are employed to fully characterize the structure and properties of metal complexes of this compound.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination sites of the ligand. The disappearance of the broad O-H stretching band of the free ligand and the shift in the C=N stretching vibration upon complexation confirm the involvement of the hydroxyl oxygen and the quinoline nitrogen in bonding to the metal ion. scirp.org New bands corresponding to M-O and M-N vibrations also appear in the spectra of the complexes. ijcce.ac.ir

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π*) and ligand-to-metal charge transfer (LMCT) transitions. acs.orgresearchgate.net The position and intensity of these bands can offer insights into the geometry of the complex.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum can provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.

TechniqueInformation Obtained
FTIRIdentifies coordination sites (M-O and M-N bonds). ijcce.ac.ir
UV-VisProvides information on electronic transitions and geometry. acs.org
EPRCharacterizes the electronic environment of paramagnetic metal ions.
X-ray DiffractionDetermines the precise 3D structure, bond lengths, and angles.

Molar conductivity and magnetic susceptibility measurements provide further insights into the nature of the synthesized complexes.

Molar Conductivity: Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. Low molar conductivity values typically indicate that the complexes are non-electrolytic, meaning the anions are coordinated to the metal ion and not present as free ions in the solution. researchgate.netbendola.com

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the complex. For example, the magnetic moment can help to distinguish between different possible geometries for a given metal ion. bendola.comresearchgate.net

Exploration of Diverse Metal Ion Coordination with Quinolinol Ligands

The coordination chemistry of quinolinol ligands, particularly 8-hydroxyquinoline (oxine), has been a subject of extensive research for over a century. These ligands are renowned for their versatility in forming stable complexes with a wide array of metal ions across the periodic table. The fundamental basis for this broad reactivity lies in the bidentate nature of the deprotonated quinolinol, which forms a stable five-membered chelate ring with a metal ion through its phenolate oxygen and the quinoline nitrogen atom. This section explores the diverse coordination behavior of quinolinol ligands with various metal ions, with a specific focus on inferring the coordination chemistry of this compound based on the established principles of related analogues.

The coordination landscape of quinolinol ligands is rich and varied, influenced by several factors including the nature of the metal ion (charge, size, and electronic configuration), the substituents on the quinoline ring, and the reaction conditions. Research has demonstrated that quinolinol derivatives can form complexes with different stoichiometries, commonly ML, ML₂, and ML₃, where M is the metal ion and L is the quinolinol ligand. The geometry of these complexes is also diverse, ranging from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes. For instance, Cu(II) often forms a square planar complex with a 1:2 metal-to-ligand ratio with 8-hydroxyquinoline. scirp.orgscirp.org In contrast, Co(II) and Ni(II) complexes with 8-hydroxyquinoline, also in a 1:2 ratio, are proposed to adopt an octahedral geometry by coordinating with two water molecules. scirp.orgscirp.org

The position of substituents on the quinoline ring plays a crucial role in modulating the electronic and steric properties of the ligand, which in turn affects the stability and structure of the resulting metal complexes. A methyl group, for example, can exert both electronic and steric effects. Electronically, a methyl group is electron-donating, which can increase the basicity of the nitrogen atom and the phenolate oxygen, potentially leading to the formation of more stable complexes. However, the steric hindrance introduced by a methyl group, particularly in close proximity to the coordinating atoms, can counteract this electronic effect.

In the case of this compound, the methyl group is positioned on the pyridine (B92270) ring but not adjacent to the nitrogen atom. This placement would likely have a more pronounced electronic effect than a steric one on the coordination sphere. The electron-donating nature of the methyl group at the 3-position could enhance the electron density on the quinoline nitrogen, thereby strengthening the metal-nitrogen bond. This is in contrast to a methyl group at the 2-position (adjacent to the nitrogen), which is known to introduce significant steric hindrance, often leading to a decrease in complex stability. nih.gov

The following tables present representative data for the stability constants and coordination characteristics of metal complexes with 8-hydroxyquinoline and some of its methyl-substituted derivatives. This data serves as a basis for estimating the potential coordination behavior of this compound.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline and its Derivatives
Metal IonLigandlog K₁log K₂log K₃SolventTemperature (°C)Ionic Strength (M)
Cu(II)8-Hydroxyquinoline12.1811.21-75% Dioxane300.1 (KNO₃)
Ni(II)8-Hydroxyquinoline10.088.83-75% Dioxane300.1 (KNO₃)
Co(II)8-Hydroxyquinoline9.208.00-75% Dioxane300.1 (KNO₃)
Zn(II)8-Hydroxyquinoline9.148.20-75% Dioxane300.1 (KNO₃)
Mn(II)8-Hydroxyquinoline7.406.50-75% Dioxane300.1 (KNO₃)
In(III)8-Hydroxy-2-methylquinoline9.608.958.1550% Dioxane300.1 (NaClO₄)
Table 2: Coordination Geometries and Properties of Selected Quinolinol Metal Complexes
ComplexMetal IonLigandStoichiometry (M:L)Coordination GeometryCoordination Number
[Cu(8-HQ)₂]Cu(II)8-Hydroxyquinoline1:2Square Planar4
[Ni(8-HQ)₂(H₂O)₂]Ni(II)8-Hydroxyquinoline1:2Octahedral6
[Co(8-HQ)₂(H₂O)₂]Co(II)8-Hydroxyquinoline1:2Octahedral6
[Cu(terpy)(2-methyl-8-hydroxyquinoline)]ClO₄Cu(II)2-Methyl-8-hydroxyquinoline1:1:1Distorted Square-Pyramidal5

The stability of metal complexes with quinolinol ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net It is anticipated that the complexes of this compound would also adhere to this trend. The electron-donating methyl group at the 3-position is expected to increase the ligand's basicity, potentially leading to slightly higher stability constants for its metal complexes compared to the unsubstituted 6-hydroxyquinoline (B46185).

The coordination of diverse metal ions with quinolinol ligands results in a wide range of complexes with varied structures and properties. While direct experimental data on this compound is scarce, the extensive knowledge base of related quinolinol derivatives allows for informed predictions about its coordination behavior. The electronic influence of the 3-methyl group is expected to enhance the stability of its metal complexes, making it a promising ligand for further investigation in coordination chemistry.

Advanced Spectroscopic and Photophysical Characterization of 3 Methyl 6 Quinolinol

UV-Visible Absorption and Emission Phenomena

The interaction of electromagnetic radiation with molecules such as 3-Methyl-6-quinolinol can lead to the absorption of energy and the promotion of electrons to higher energy orbitals. This process is the basis of UV-Visible absorption spectroscopy, which provides information about the electronic structure of a molecule. Following absorption, the molecule can return to its ground state through various relaxation pathways, one of which is the emission of light, a phenomenon known as fluorescence. The study of these absorption and emission processes reveals fundamental details about the photophysical properties of the compound.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit intramolecular charge transfer (ICT), where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. Quinolinol chromophores, including derivatives of this compound, are known to exhibit solvatochromic behavior due to the presence of both electron-donating (the hydroxyl group) and electron-accepting (the quinoline (B57606) ring) moieties.

The extent of solvatochromism is dependent on the polarity of the solvent. In polar solvents, the excited state with its increased dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. iphy.ac.cn This stabilization of the charge-separated excited state is a hallmark of ICT. iphy.ac.cn The absorption spectra of quinolinol derivatives, however, are often less sensitive to solvent polarity. researchgate.net

Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to investigate the ICT states in quinoline-based chromophores. iphy.ac.cn These calculations can predict the charge transfer character of excited states and support experimental observations of solvatochromism. iphy.ac.cnacs.org For instance, studies on similar push-pull chromophores have utilized techniques like femtosecond stimulated Raman spectroscopy to directly probe the structural dynamics associated with ICT. rsc.org

The solvatochromic properties of quinolinol derivatives can be fine-tuned by modifying their molecular structure. For example, introducing different substituents can alter the electron-donating or -accepting strength of the respective parts of the molecule, thereby influencing the extent of ICT and the resulting solvatochromic shifts. nih.gov This principle is fundamental in the design of fluorescent probes for sensing local environments. nih.gov

Table 1: Hypothetical Solvatochromic Data for this compound

SolventPolarity IndexAbsorption λmax (nm)Emission λmax (nm)
Hexane0.1330400
Toluene2.4332415
Dichloromethane3.1335430
Acetonitrile5.8334455
Methanol6.6333470
Water10.2331485
Note: This table is illustrative and based on general trends for similar compounds. Actual experimental values may vary.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for fluorescent probes and materials. The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and emission spectra. rsc.org A large Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, which is crucial for sensitive fluorescence detection. rsc.org

For quinolinol derivatives, both the quantum yield and the Stokes shift can be significantly influenced by the molecular structure and the solvent environment. For example, methylation of an amino group in a quinoline derivative has been shown to cause a red shift in the emission spectrum without significantly affecting the quantum yield, while acylation resulted in a blue shift and a reduction in quantum yield. nih.gov Generally, the Stokes shifts are larger for quinoline derivatives with strong electron-withdrawing groups. nih.gov

The polarity of the solvent plays a critical role. As solvent polarity increases, the Stokes shift of quinolinol derivatives typically increases due to the greater stabilization of the polar excited state. iphy.ac.cn This is a direct consequence of the intramolecular charge transfer character of these molecules. iphy.ac.cn

Table 2: Hypothetical Photophysical Data for this compound Derivatives

DerivativeSubstituent at C3Quantum Yield (ΦF) in Ethanol (B145695)Stokes Shift (nm) in Ethanol
This compound -CH₃0.4575
3-Amino-6-quinolinol-NH₂0.6290
3-Cyano-6-quinolinol-CN0.31110
3-Acetyl-6-quinolinol-COCH₃0.25105
Note: This table is illustrative and based on general trends for similar compounds. Actual experimental values may vary.

The optical properties of quinolinol derivatives are highly sensitive to external stimuli, particularly pH changes, due to the presence of the basic nitrogen atom in the quinoline ring and the acidic hydroxyl group. Protonation of the quinoline nitrogen can significantly alter the electronic structure of the molecule, leading to changes in both absorption and emission spectra. researchgate.net

Upon protonation, the electron-accepting ability of the quinoline ring is enhanced, which can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov The effect on the emission spectrum can be more complex. For some quinoline derivatives, protonation leads to fluorescence quenching, while for others, it can lead to an enhancement of fluorescence or the appearance of a new emission band at a different wavelength. nih.govresearchgate.net For example, in some cases, protonation can suppress non-radiative decay pathways, resulting in increased fluorescence intensity. nih.gov

The pH sensitivity of quinolinol derivatives has been exploited in the development of fluorescent pH sensors. nih.gov The change in fluorescence properties upon protonation can be used to monitor pH changes in various environments, including biological systems. nih.gov

Besides pH, other external stimuli such as the presence of metal ions can also influence the optical properties of quinolinol derivatives. The hydroxyl and nitrogen atoms can act as a chelating site for metal ions, leading to changes in the absorption and emission characteristics of the molecule. mdpi.com This property is the basis for the use of quinolinol derivatives as fluorescent sensors for metal ions. mdpi.comnih.gov

Table 3: Effect of pH on the Optical Properties of a Hypothetical this compound

pHFormAbsorption λmax (nm)Emission λmax (nm)Relative Fluorescence Intensity
2Protonated (Cationic)3504900.8
7Neutral3324501.0
12Deprotonated (Anionic)3454750.6
Note: This table is illustrative and based on general trends for similar compounds. Actual experimental values may vary.

Fluorescence Properties and Applications in Photochemistry

The fluorescence of quinolinol derivatives is a key feature that enables their use in a wide range of applications, from biological imaging to materials science. Understanding the principles that govern their fluorescence and photochemical behavior is essential for designing new and improved functional molecules.

The design of fluorescent quinolinol derivatives with specific properties is guided by several key principles centered around the manipulation of their electronic structure. A modular design approach, where different functional domains are strategically incorporated into the quinoline scaffold, has proven to be effective. nih.govacs.org These domains can be engineered to tune photophysical properties, enhance structural diversity, and control the polarization of the molecule. nih.gov

Key design strategies include:

Tuning Intramolecular Charge Transfer (ICT): By varying the electron-donating and electron-accepting substituents, the extent of ICT can be controlled, which in turn influences the emission wavelength, Stokes shift, and solvatochromism. nih.govrsc.org

Introducing Rigidity: Restricting intramolecular rotations can reduce non-radiative decay pathways and enhance fluorescence quantum yields.

Extending π-Conjugation: Increasing the size of the conjugated system generally leads to red-shifted absorption and emission spectra. ustc.edu.cn

Incorporating Specific Recognition Moieties: For sensing applications, specific binding sites for ions or other molecules can be attached to the quinoline core. mdpi.comnih.gov

These design principles allow for the rational development of quinolinol-based fluorescent probes with tailored properties for specific applications, such as live-cell imaging and sensing. nih.govacs.org

Photostability, the ability of a molecule to resist chemical degradation upon exposure to light, is a critical parameter for fluorescent probes and materials. The photochemical reactivity of quinolinol derivatives can lead to either desirable transformations or undesirable photobleaching.

The photostability of quinolinol analogues can be influenced by several factors, including the nature of substituents and the surrounding environment. For example, the presence of certain functional groups can make the molecule more susceptible to photooxidation or other photochemical reactions. The solvent environment and the presence of oxygen can also play a significant role in the photochemical pathways. rsc.org

In some cases, the photochemical reactivity of quinolinol derivatives can be harnessed for specific applications. For example, photoinduced electron transfer or proton transfer processes can be utilized in the design of photoswitches or photoremovable protecting groups. rsc.orgglobal-sci.org However, for most fluorescence-based applications, high photostability is desired to ensure long-term performance and reliable measurements.

Research into the photochemistry of related heterocyclic systems provides insights into the potential degradation pathways of quinolinol derivatives. researchgate.net Understanding these pathways is crucial for designing more robust and photostable fluorescent molecules.

Vibrational Spectroscopy for Comprehensive Structural Elucidation

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Assignments

The vibrational modes can be broadly categorized as stretching, bending (in-plane and out-of-plane), and torsional vibrations. The quinoline ring, being an aromatic system, exhibits characteristic ring stretching and breathing modes. The hydroxyl (-OH) and methyl (-CH₃) substituents introduce their own distinct vibrational signatures.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique (Typical Intensity)
O-H StretchHydroxyl3200 - 3600 (broad)FTIR (Strong)
Aromatic C-H StretchQuinoline Ring3000 - 3100FTIR/Raman (Medium-Weak)
Asymmetric CH₃ StretchMethyl Group~2960FTIR/Raman (Medium)
Symmetric CH₃ StretchMethyl Group~2870FTIR/Raman (Medium)
C=C/C=N Ring StretchQuinoline Ring1500 - 1650FTIR/Raman (Strong)
Asymmetric CH₃ BendMethyl Group~1450FTIR/Raman (Medium)
Symmetric CH₃ BendMethyl Group~1375FTIR/Raman (Weak)
C-O StretchPhenolic1200 - 1260FTIR (Strong)
In-plane C-H BendQuinoline Ring1000 - 1300FTIR/Raman (Variable)
Out-of-plane C-H BendQuinoline Ring700 - 900FTIR (Strong)
Ring Breathing/DeformationQuinoline RingVariable (e.g., ~1000)Raman (Strong)

Note: This table is predictive and based on characteristic group frequencies from analogous molecules. Actual wavenumbers may vary based on the specific electronic and steric environment within this compound.

Correlation of Vibrational Modes with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational bands are intimately linked to the molecule's structure. The substitution pattern on the quinoline ring significantly influences the vibrational spectra. For this compound, the electron-donating nature of both the methyl and hydroxyl groups affects the electron density distribution within the aromatic system, which in turn alters the force constants of the C=C and C=N bonds, leading to shifts in their stretching frequencies compared to unsubstituted quinoline. researchgate.net

The hydroxyl group's position at C6 is particularly significant. The broad O-H stretching band, typically observed between 3200-3600 cm⁻¹, is a clear indicator of hydrogen bonding, which can occur intermolecularly between molecules in the solid state or with solvent molecules in solution. arabjchem.orgupi.edu The frequency and shape of this band can provide information about the strength and nature of these hydrogen-bonding interactions.

Furthermore, the C-O stretching vibration of the phenolic group is expected to appear as a strong band in the FTIR spectrum, likely in the 1200-1260 cm⁻¹ region. mdpi.com The coupling of this mode with ring vibrations can provide further structural information.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the quinoline ring breathing modes and the C=C stretching vibrations are often prominent in the Raman spectrum. researchgate.net The presence of the methyl group at the C3 position will introduce specific C-H stretching and bending modes. The analysis of these modes, in conjunction with theoretical calculations (e.g., Density Functional Theory - DFT), can help to confirm the substitution pattern and provide a more detailed picture of the molecule's conformational preferences. researchgate.net

Advanced NMR and Mass Spectrometric Techniques for Complex Derivative Analysis

For the structural elucidation of more complex derivatives of this compound, which might be synthesized for various applications, advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) are indispensable tools. rsc.orgnih.govmcmaster.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. For a derivative of this compound, the chemical shifts (δ) of the aromatic protons and carbons would confirm the substitution pattern.

Expected ¹H and ¹³C NMR Chemical Shifts for the this compound Scaffold:

Atom Type Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CHH2, H4, H5, H7, H86.5 - 8.5110 - 150
Phenolic OH6-OHVariable (often broad, 5.0 - 10.0)N/A
Methyl CH₃3-CH₃2.0 - 2.515 - 25
Quaternary CC3, C6, C8a, C4aN/A120 - 160

Note: These are approximate ranges. Precise shifts depend on the solvent and the nature of other substituents on the derivative.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these resonances, especially in complex derivatives.

COSY experiments would reveal the coupling relationships between adjacent protons (e.g., H7-H8, H5-H(NH)).

HSQC spectra correlate each proton with its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for identifying the connectivity of different fragments of the molecule and confirming the position of substituents. For example, correlations from the methyl protons (3-CH₃) to the C2, C3, and C4 carbons would definitively place the methyl group at the C3 position. nih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HR-MS), often coupled with techniques like Electrospray Ionization (ESI), provides the exact molecular weight of a derivative, allowing for the determination of its elemental composition. nih.govmcmaster.ca The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. For quinoline derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules. mcmaster.ca For a hypothetical derivative of this compound, key fragmentation events could include:

Loss of the side chain attached to the quinoline core.

Cleavage of a methyl radical (•CH₃).

Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for hydroxyquinolines. mcmaster.ca

Fission of the quinoline ring system itself, often involving the loss of HCN. mcmaster.ca

By analyzing these fragmentation patterns, researchers can piece together the structure of novel and complex derivatives, complementing the data obtained from NMR and vibrational spectroscopy to achieve a complete and unambiguous structural characterization.

Applications of 3 Methyl 6 Quinolinol in Chemical Science and Technology

Catalytic Applications of 3-Methyl-6-quinolinol and its Metal Complexes

The quinoline (B57606) scaffold and its derivatives are recognized for their significant role in catalysis, often acting as ligands that can coordinate with various metal centers to facilitate a wide range of chemical transformations.

Homogeneous and Heterogeneous Catalysis in Organic Reactions

While quinoline derivatives are widely employed in both homogeneous and heterogeneous catalysis, specific documented examples and detailed research findings concerning the direct use of this compound as a catalyst in organic reactions are not prominently available in the surveyed scientific literature. The catalytic activity of quinolinol compounds is highly dependent on the substitution pattern on the quinoline ring, which influences the electronic and steric properties of the molecule. For instance, vanadium complexes with methyl-substituted 8-hydroxyquinolines have been successfully used as catalysts for the oxidation of hydrocarbons. mdpi.com However, similar studies explicitly detailing the catalytic performance of this compound are not specified.

Role as Ligands in Transition Metal-Catalyzed Transformations

The nitrogen atom in the quinoline ring and the hydroxyl group's oxygen atom make quinolinol derivatives excellent chelating ligands for transition metals. These metal complexes are often catalytically active. For example, 3-methylquinoline (B29099) has been used as a ligand in the preparation of copper(II) complexes. sigmaaldrich.comsigmaaldrich.com Chiral ligands containing quinoline motifs are also synthesized for use in asymmetric catalysis. researchgate.netthieme-connect.com

Despite the general utility of the quinolinol framework as a ligand scaffold, specific research detailing the synthesis of this compound-based metal complexes and their subsequent application in transition metal-catalyzed transformations is not extensively reported in the available literature. The specific electronic and steric effects imparted by the methyl group at the 3-position and the hydroxyl group at the 6-position would be expected to modulate the stability and reactivity of any resulting metal complexes, but dedicated studies on these aspects for this particular isomer are not found.

Materials Science Applications

Quinoline derivatives are a cornerstone in the development of advanced functional materials due to their unique photophysical and electronic properties.

Luminescent Materials in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of quinoline derivatives, famously including tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in OLED technology, serving as electron transporters and emissive layers. researchgate.netbibliotekanauki.pl The luminescence properties can be tuned by modifying the substituents on the quinoline ring. For example, a zinc complex of 2-methyl-8-quinolinol has been synthesized and used to achieve green electroluminescence in OLEDs. ijcce.ac.ir Similarly, various pyrazoloquinoline derivatives have been investigated as materials for OLEDs. nih.govmdpi.com

However, there is a lack of specific research findings or data tables in the provided search results concerning the application of this compound or its metal complexes as luminescent materials in OLEDs. The performance of such materials would depend on the photoluminescence quantum yield, charge transport characteristics, and thermal stability of the this compound-based complexes, which have not been specifically documented.

Photoactive Components in Photovoltaic Cells and Energy Conversion Devices

The favorable electronic properties of quinoline derivatives also make them candidates for use in organic photovoltaic (OPV) cells. They can be incorporated into dye-sensitized solar cells or act as electron-transport or exciton-blocking layers in OPVCs. aip.orgchemshuttle.com Studies have been conducted on materials like trifluoromethyl substituted derivatives of pyrazoloquinolines for photovoltaic applications. mdpi.com

There are no specific studies or data presented in the search results that detail the use of this compound as a photoactive component in photovoltaic cells or other energy conversion devices. Its potential effectiveness would hinge on its absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility, for which specific data is not available.

Chemosensing and Molecular Probes

The quinoline scaffold, particularly with hydroxyl substitutions, is a prominent structural motif in the design of chemosensors and molecular probes. These compounds are adept at detecting various analytes through mechanisms that often involve changes in their photophysical properties, such as fluorescence or color, upon binding to a target species.

Selective Detection of Metal Ions and Anions

Derivatives of 6-quinolinol, a class to which this compound belongs, have demonstrated considerable utility in the selective detection of a range of metal ions and anions. The core structure provides a platform for complexation, and the introduction of various functional groups allows for the fine-tuning of selectivity and sensitivity.

Metal Ion Detection:

Research has extensively explored the use of hydroxyquinoline derivatives as fluorescent chemosensors for various metal ions. nih.gov These sensors operate on the principle of complex formation between the quinoline moiety and the metal ion, which in turn modulates the fluorescence properties of the molecule. researchgate.net For instance, Schiff base chemosensors derived from quinoline have been successfully employed for the determination of trace amounts of Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ in aqueous environments. acs.org The binding of these metal ions to the sensor molecule can induce a noticeable shift in the absorption or emission spectra, allowing for their detection. acs.org The phenolic oxygen and the nitrogen atom of the quinoline ring are often the key coordination sites for metal ions. acs.org

The selectivity of these chemosensors is a critical aspect, and it can be influenced by the specific substituents on the quinoline ring. For example, some quinoline-based probes exhibit high selectivity for specific ions like Pb²⁺, with detection limits reaching micromolar concentrations. rsc.orgbohrium.com The interaction with the target ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), depending on the electronic properties of the metal ion and the design of the sensor. researchgate.net

Anion Detection:

The application of quinoline-based chemosensors extends to the detection of anions. The design of these sensors often involves incorporating hydrogen-bonding donor groups that can selectively interact with specific anions. This interaction can perturb the electronic structure of the quinoline fluorophore, resulting in a detectable optical response. For instance, tripodal receptors incorporating quinolinol moieties have been designed for the recognition of anions like fluoride (B91410) (F⁻), where the binding event leads to a visible color change. mdpi.com The selectivity for certain anions over others is governed by factors such as the geometry of the binding pocket and the strength of the hydrogen bonds formed. mdpi.com

Design of pH-Responsive Probes and Sensors

The inherent pH-sensitive nature of the hydroxyl group on the quinoline ring makes this compound and its derivatives promising candidates for the development of pH-responsive probes. The protonation state of the phenolic hydroxyl group and the quinoline nitrogen can significantly influence the electronic and photophysical properties of the molecule.

The fluorescence of quinoline derivatives can be highly dependent on the pH of the medium. researchgate.net This property is exploited in the design of fluorescent pH sensors. For example, quinolinium-based probes have been developed for dynamic pH monitoring in aqueous media, with their fluorescence lifetimes showing sensitivity across a wide pH range. acs.org These probes can be designed with a "fluorophore-spacer-receptor" architecture, allowing for tunable pH responses. acs.org The change in pH alters the protonation state of the receptor moiety, which in turn modulates the fluorescence of the quinolinium fluorophore. acs.org This principle allows for the visualization of pH changes in various chemical and biological systems. acs.org

The development of such pH sensors is crucial for monitoring biological processes, as many biological systems are sensitive to even minor fluctuations in pH. mdpi.com Optical pH sensors, including those based on quinoline derivatives, offer advantages such as non-invasive measurement capabilities. mdpi.com

Role as Key Synthetic Intermediates

The quinoline ring system is a foundational structure in a vast array of organic molecules, and substituted quinolines like this compound serve as valuable building blocks in organic synthesis. Their utility stems from the reactivity of the heterocyclic ring and the potential for functional group transformations.

Building Blocks for Complex Organic Molecules

Synthesis building blocks are fundamental chemical compounds used as starting materials for the construction of more intricate molecules. calpaclab.com this compound, with its defined substitution pattern, provides a scaffold upon which greater molecular complexity can be built. The presence of the methyl and hydroxyl groups offers sites for further chemical modification, allowing for the introduction of diverse functionalities.

Quinolines are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of complex molecules often relies on the availability of functionalized heterocyclic starting materials. calpaclab.com The quinoline core of this compound can be a key component in the synthesis of larger, more complex structures with potential applications in materials science and medicinal chemistry. sigmaaldrich.com

Precursors in the Synthesis of Advanced Heterocyclic Systems

The field of heterocyclic chemistry is continually advancing, with a focus on developing novel and efficient synthetic methodologies. mdpi.com Substituted quinolines are not only target molecules but also crucial precursors for the synthesis of more elaborate heterocyclic systems. longdom.org

The reactivity of the quinoline ring allows for its incorporation into larger, fused heterocyclic structures. Various synthetic strategies, such as condensation and cyclization reactions, can be employed to build upon the this compound framework. longdom.org For instance, the synthesis of indolo[3,2-c]quinolines, an important class of biologically active compounds, can be achieved through methods that utilize quinoline precursors. nih.gov The development of new synthetic routes to access diverse heterocyclic compounds is an active area of research, with substituted quinolines playing a pivotal role. liverpool.ac.uk

Exploration of Fundamental Biological Activity Mechanisms

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a long history of use in medicine. nih.gov Understanding the fundamental mechanisms by which quinoline derivatives exert their biological effects is a significant area of research.

Quinoline-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves the interaction of the quinoline scaffold with specific molecular targets within biological systems. For example, some quinoline derivatives are known to inhibit DNA synthesis in bacteria by targeting enzymes like DNA gyrase and topoisomerase IV.

The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the ring system. scispace.commdpi.com The hydroxyl group at the 6-position of this compound, for instance, can participate in hydrogen bonding interactions with biological macromolecules. Metal chelation is another important mechanism through which hydroxyquinolines can exert their biological effects. scispace.com

Furthermore, quinoline derivatives have been investigated as inhibitors of various enzymes and as modulators of cellular signaling pathways. mdpi.com Research into the biological activity of compounds like 4-hydroxy-3-methyl-2(1H)-quinolone has revealed potential antioxidant properties. nih.gov The exploration of these fundamental mechanisms is crucial for the rational design of new and more effective therapeutic agents based on the quinoline scaffold.

Molecular Recognition and Binding Interactions with Biological Macromolecules

Molecular recognition is a fundamental process in biology, governing the specific interaction between molecules like proteins and small ligands. nih.gov The quinoline structure, a key component of this compound, is known to be a crucial element in the design of molecules that can interact with biological targets. mdpi.com

Research has shown that quinoline derivatives can engage in various non-covalent interactions with macromolecules, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. uni-halle.decore.ac.uk These interactions are critical for the formation of stable complexes. For instance, studies on similar heterocyclic compounds have demonstrated their ability to bind to the grooves of DNA or intercalate between its base pairs. acs.orgresearchgate.net The mode of binding is often determined by the specific substituents on the quinoline ring. researchgate.net The interaction of a compound with DNA can be characterized by techniques such as UV-Vis spectroscopy, which can reveal changes in the absorption spectrum of the DNA upon binding, and by determining the binding constant (Kb). acs.orgnih.govnih.gov For example, a significant change in absorbance (hypochromism) and a shift in wavelength (bathochromic shift) can indicate an intercalative binding mode. nih.gov

The binding affinity and specificity of this compound to biological macromolecules like proteins and nucleic acids are influenced by its structural features. The methyl group at the 3-position and the hydroxyl group at the 6-position can participate in specific hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition. uni-halle.deacs.org The planarity of the quinoline ring system also facilitates stacking interactions, particularly with the bases of DNA. nih.gov

Table 1: Interactions of Quinoline Derivatives with Biological Macromolecules
Compound TypeMacromoleculeInteraction TypeKey Structural FeaturesTechniques for Study
Quinoline DerivativesDNAIntercalation, Groove BindingPlanar aromatic ring, Substituents for H-bondingUV-Vis Spectroscopy, Gel Electrophoresis
Sulfonamide substituted 8-hydroxyquinolineDNAIntercalationAromatic chromophoreUV absorption titration
Lanthanide complexes of 5,7-dibromo-8-quinolinolDNAIntercalationDibromo-substituted quinoline ringUV-Vis spectroscopy, Circular Dichroism, Viscosimetry

Antioxidant Properties and Radical Scavenging Mechanisms at the Molecular Level

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various diseases. unec-jeas.com Antioxidants can mitigate oxidative damage by neutralizing free radicals. medcraveonline.com Phenolic compounds, including 6-hydroxyquinolines, are recognized for their antioxidant potential. unec-jeas.comnih.gov

The antioxidant activity of this compound is primarily attributed to the hydroxyl group on the quinoline ring. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com The efficiency of this process is influenced by the stability of the resulting phenoxyl radical, which can be stabilized by the delocalization of the unpaired electron across the aromatic ring system. researchgate.net

Several mechanisms have been proposed to explain the radical scavenging activity of phenolic antioxidants:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical. The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this mechanism; a lower BDE indicates higher antioxidant activity. unec-jeas.comresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. Ionization potential (IP) and electron transfer enthalpy (ETE) are important parameters for this mechanism. unec-jeas.commdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. Proton affinity (PA) and proton dissociation enthalpy (PDE) are the relevant descriptors for this mechanism. unec-jeas.comresearchgate.net

The preferred mechanism can depend on the solvent environment. researchgate.net For instance, the SPLET mechanism is often favored in polar solvents, while HAT is more dominant in the gas phase. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate parameters like BDE, IP, and PA to predict and rank the antioxidant activity of different molecules. unec-jeas.comsapub.orgnih.gov

Table 2: Mechanisms of Radical Scavenging by Phenolic Antioxidants
MechanismDescriptionKey Parameters
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom from the antioxidant to the free radical.Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT)An electron is transferred first, followed by a proton.Ionization Potential (IP), Electron Transfer Enthalpy (ETE)
Sequential Proton Loss Electron Transfer (SPLET)A proton is lost first, followed by an electron transfer.Proton Affinity (PA), Proton Dissociation Enthalpy (PDE)

Mechanistic Studies of Light-Induced Molecular Transformations in a Biological Context

Light can induce molecular transformations in certain compounds, a property that is harnessed in photodynamic therapy (PDT) and for the development of photoremovable protecting groups. nih.gov Quinoline derivatives have been investigated for their photochemical properties. acs.orgresearchgate.net

Upon absorption of light, a molecule is promoted to an excited electronic state. acs.org This excited state can then undergo various processes, including intersystem crossing to a triplet state, or it can react with other molecules. In a biological context, light-activated compounds can lead to the generation of reactive oxygen species, such as singlet oxygen or superoxide (B77818) radicals, which can cause cellular damage. nih.govmdpi.com This is the principle behind PDT, where a photosensitizer is selectively delivered to target cells (e.g., tumor cells) and then activated by light to induce cell death. nih.gov

The photochemical behavior of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. mdpi.comnih.gov For example, halogen substitution can enhance the efficiency of intersystem crossing and subsequent generation of singlet oxygen. mdpi.com The methyl and hydroxyl groups in this compound would also be expected to modulate its photophysical and photochemical properties.

Future Research Directions and Outlook for 3 Methyl 6 Quinolinol Chemistry

Emerging Synthetic Methodologies and Green Chemistry Innovations

The synthesis of quinoline (B57606) derivatives is undergoing a paradigm shift from conventional, often harsh, methods to more advanced and environmentally benign strategies. researchgate.net Future research on 3-Methyl-6-quinolinol will undoubtedly leverage these green chemistry innovations to improve efficiency, reduce waste, and enhance safety.

Key emerging trends include:

One-Pot and Multicomponent Reactions (MCRs): The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is a major focus. researchgate.netrsc.org These approaches, often utilizing multicomponent reactions, streamline the synthesis of complex quinoline structures from simple precursors, minimizing solvent use and purification steps. rsc.org

Green Catalysts: Research is moving away from hazardous and expensive metal catalysts towards greener alternatives. This includes the use of organocatalysts, which are typically low-cost, less toxic, and insensitive to moisture and oxygen. rsc.org Other effective green catalysts for quinoline synthesis include p-toluenesulfonic acid (p-TSA) and formic acid, which is renewable and biodegradable. researchgate.netijpsjournal.com

Eco-Friendly Solvents and Conditions: The use of greener solvents like water and ethanol (B145695) is becoming more common in quinoline synthesis, aligning with the principles of sustainable chemistry. researchgate.nettandfonline.com Furthermore, solvent-free reaction conditions and energy-efficient techniques such as microwave-assisted synthesis are being explored to reduce energy consumption and reaction times. qeios.comtandfonline.com For instance, the Friedländer synthesis, a classic method for preparing quinolines, has been adapted using organo-promotors under solvent-free conditions. tandfonline.com

These methodologies promise to make the synthesis of this compound and its derivatives more cost-effective, scalable, and sustainable, opening new avenues for its application. tandfonline.com

Advances in Computational Design and Prediction of Novel Properties

Computational chemistry is revolutionizing how scientists approach molecular design. For this compound, in silico methods are set to accelerate the discovery of new derivatives with tailored properties, bypassing laborious and time-consuming trial-and-error experiments.

Future computational research will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be employed to investigate the electronic structure, stability, and reactivity of this compound derivatives. nih.govresearchgate.net These calculations can predict key parameters such as frontier molecular orbital (FMO) energies, which are crucial for understanding chemical behavior. nih.gov For example, DFT has been used to simulate the infrared and NMR spectra of newly synthesized quinoline compounds, showing good agreement with experimental data. nih.gov

Molecular Docking and Dynamics: These simulation techniques are vital for exploring the interaction of this compound derivatives with biological targets, such as proteins and enzymes. researchgate.netnih.gov By predicting binding affinities and modes, researchers can rationally design molecules with enhanced biological activity, a key strategy in drug discovery. nih.gov

Machine Learning and QSAR: The application of machine learning algorithms and quantitative structure-activity relationship (QSAR) models to large datasets of quinoline derivatives can identify key structural features responsible for specific properties. liverpool.ac.uk This allows for the predictive design of new this compound compounds with optimized characteristics, such as enhanced bioavailability or reduced toxicity.

These computational tools will enable a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold.

Development of Next-Generation Functional Materials and Sensors

The unique photophysical properties of the quinoline ring make it an excellent building block for advanced functional materials and sensors. Future research will likely exploit the this compound core to create novel systems for a range of applications.

Fluorescent Sensors: Quinoline derivatives are known to exhibit sensitive and selective fluorescence responses to metal ions. acs.orgresearchgate.net Research is expected to focus on designing this compound-based probes for the detection of biologically and environmentally important ions like Zn²⁺ and Fe³⁺. acs.orgmdpi.com The design of these sensors often relies on mechanisms like internal charge transfer (ICT), where the coordination of a metal ion modulates the fluorescence output. acs.org

Functional Polymers: Incorporating the this compound unit into polymer backbones can lead to materials with unique optical and electronic properties. researchgate.netresearchgate.net These polyquinolines are promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Furthermore, the pH-responsive luminescence of the quinoline group makes these polymers suitable for creating smart materials that respond to changes in their environment. researchgate.net

Supramolecular Systems: The principles of supramolecular chemistry, which involve dynamic non-covalent interactions, offer a powerful approach to creating adaptive and responsive materials. frontiersin.org Integrating this compound into self-assembling systems could lead to the development of next-generation biosensors with improved selectivity and sensitivity. frontiersin.org

The versatility of the this compound structure provides a rich platform for the rational design of materials with precisely controlled functions.

Uncovering Deeper Molecular-Level Mechanistic Insights into its Chemical Reactivity and Interactions

A fundamental understanding of the reaction mechanisms and molecular interactions of this compound is crucial for controlling its chemical transformations and designing new applications. Future work will combine experimental and computational approaches to probe these details at the molecular level.

Advanced Spectroscopic and Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will help elucidate reaction pathways and the influence of catalysts and substituents. These experimental studies provide the empirical data needed to validate and refine theoretical models of reactivity.

Computational Mechanistic Studies: High-level computational methods will be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a step-by-step picture of the reaction mechanism. stanford.edu

Probing Intermolecular Interactions: Molecular dynamics (MD) simulations and techniques like Radial Distribution Function (RDF) analysis can offer insights into how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.net Understanding these interactions is key to predicting its behavior in complex systems, from its solubility to its binding mechanism on a material's surface. researchgate.net For instance, computational tools can predict how the molecule's average local ionization energy guides its reactivity in electrophilic substitutions. cdnsciencepub.com

These deeper mechanistic insights will empower chemists to more precisely manipulate the reactivity of this compound and predict its behavior in novel chemical environments.

Integration of this compound into Advanced Interdisciplinary Research Platforms

The inherent versatility of the quinoline scaffold means that the future of this compound chemistry lies in its integration into broad, interdisciplinary research fields. rsc.orgmdpi.com Its unique combination of chemical reactivity and photophysical properties makes it a valuable component for tackling complex scientific challenges.

Medicinal Chemistry and Chemical Biology: Building on the well-established biological activities of quinolines, future research will explore derivatives of this compound as potential therapeutic agents. researchgate.netmdpi.com Rational drug design, combining synthesis, computational modeling, and biological screening, will be used to develop compounds for neurology, oncology, and infectious diseases. mdpi.comresearchgate.net

Materials Science and Engineering: The development of functional polymers and sensors based on this compound will be a key area of interdisciplinary collaboration. researchgate.netresearchgate.net This involves chemists synthesizing new molecules, materials scientists fabricating and characterizing devices, and engineers integrating these components into practical applications like diagnostic tools or electronic displays.

Agrochemicals: The quinoline core is present in various agrochemicals. researchgate.net Future research may explore the potential of this compound derivatives in developing new pesticides or plant growth regulators, leveraging green synthesis methods to ensure environmental sustainability.

By fostering collaboration across disciplines, the scientific community can fully harness the potential of this compound, translating fundamental chemical knowledge into innovative technologies and solutions for global challenges.

Q & A

Q. How can hybrid methods (e.g., mixed qualitative-quantitative approaches) enhance this compound research?

  • Mixed-method frameworks integrate quantitative bioactivity data (e.g., IC₅₀) with qualitative insights from researcher journals or participant interviews (e.g., clinician feedback on therapeutic potential). Triangulation of HPLC-MS data with phenomenological analysis ensures robust interpretation of efficacy and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.